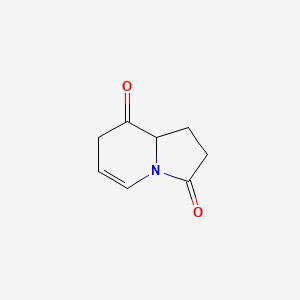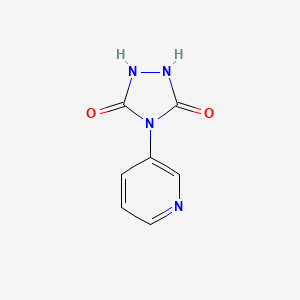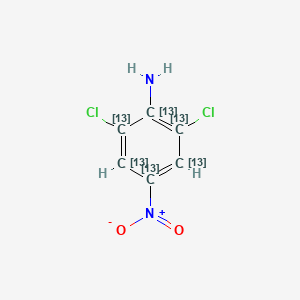
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) is an organic compound belonging to the class of nitroanilines. It is a versatile reagent and has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. This article will provide an overview of the synthesis method of Dichloran-13C6, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the future directions of this compound.
Scientific Research Applications
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. For example, it has been used as a fluorescent probe for the detection of nucleic acids, as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depends on the particular application. In general, it acts as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It also acts as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depend on the particular application. In general, it has been found to inhibit the enzymes involved in the synthesis of fatty acids, and to act as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds, and has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. Furthermore, it can be used as a catalyst for a variety of organic reactions, and as a fluorescent probe for the detection of nucleic acids. However, it also has some limitations. For example, it is not soluble in water, and can be toxic at high concentrations.
Future Directions
There are a number of potential future directions for 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6). For example, it could be used in the development of new pharmaceuticals and other biologically active compounds, as a probe for the study of biochemical and physiological processes, and as a catalyst for the synthesis of new compounds. Additionally, it could be used in the development of new analytical methods for the detection of nucleic acids and other biomolecules, and for the synthesis of new materials. Finally, further research could be conducted to explore the potential anti-inflammatory and antioxidant properties of Dichloran-13C6.
Synthesis Methods
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) is synthesized through a multi-step process starting with the reaction of 2,6-dichloroaniline and nitrobenzene in the presence of an acid catalyst, such as sulfuric acid. The reaction results in the formation of 2,6-dichloro-4-nitroaniline, which is then oxidized with potassium permanganate to form 2,6-dichloro-4-nitroaniline-13C6. The final product is isolated by column chromatography.
properties
IUPAC Name |
2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
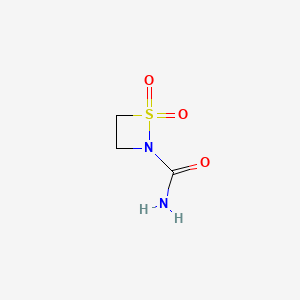
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

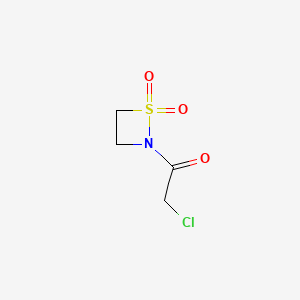
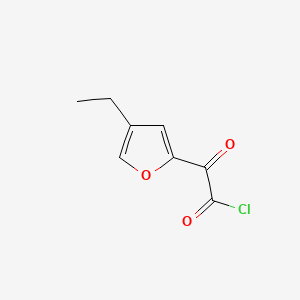
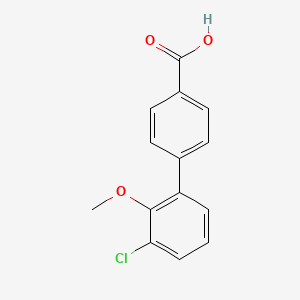
![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
